Cas no 898559-23-4 (3-bromo-2-iodoquinoline)

3-bromo-2-iodoquinoline structure
3-bromo-2-iodoquinoline structure
Nome do Produto:3-bromo-2-iodoquinoline
N.o CAS:898559-23-4
MF:C9H5BrIN
MW:333.95117354393
MDL:MFCD16621398
CID:1945103
PubChem ID:53966317

3-bromo-2-iodoquinoline Propriedades químicas e físicas

Nomes e Identificadores

    • 3-bromo-2-iodoquinoline
    • 3-Bromo-2-iodoquinoline (ACI)
    • MDL: MFCD16621398
    • Inchi: 1S/C9H5BrIN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
    • SMILES: BrC1C(I)=NC2C(=CC=CC=2)C=1

Propriedades Computadas

  • Massa Exacta: 332.86500
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0

Propriedades Experimentais

  • Ponto de Fusão: 117-123 °C
  • PSA: 12.89000
  • LogP: 3.60190

3-bromo-2-iodoquinoline Informações de segurança

  • Símbolo: GHS05 GHS07
  • Palavra de Sinal:Danger
  • Declaração de perigo: H302-H315-H318-H335
  • Declaração de Advertência: P261-P280-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-37/38-41
  • Instrução de Segurança: 26-39
  • Identificação dos materiais perigosos: Xn

3-bromo-2-iodoquinoline Dados aduaneiros

  • CÓDIGO SH:2933499090
  • Dados aduaneiros:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-bromo-2-iodoquinoline Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
B693703-100mg
3-Bromo-2-iodoquinoline
898559-23-4
100mg
$ 81.00 2023-04-18
abcr
AB461318-1 g
3-Bromo-2-iodoquinoline
898559-23-4
1g
€147.00 2023-04-21
TRC
B693703-1g
3-Bromo-2-iodoquinoline
898559-23-4
1g
$ 333.00 2023-04-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10489-50g
3-bromo-2-iodoquinoline
898559-23-4 95%
50g
$1500 2023-09-07
Chemenu
CM223334-1g
3-Bromo-2-iodoquinoline
898559-23-4 95%
1g
$163 2024-07-21
abcr
AB461318-10 g
3-Bromo-2-iodoquinoline
898559-23-4
10g
€644.70 2023-04-21
abcr
AB461318-25 g
3-Bromo-2-iodoquinoline
898559-23-4
25g
€1,217.10 2023-04-21
Enamine
EN300-268014-0.5g
3-bromo-2-iodoquinoline
898559-23-4 95%
0.5g
$68.0 2023-09-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
707260-1G
3-bromo-2-iodoquinoline
898559-23-4
1g
¥756.16 2023-11-27
Enamine
EN300-268014-5g
3-bromo-2-iodoquinoline
898559-23-4 95%
5g
$313.0 2023-09-11

3-bromo-2-iodoquinoline Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Zincate(1-), trichloro-, lithium Solvents: Tetrahydrofuran ;  20 min, 25 °C
1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ;  25 °C → -70 °C; 0 °C; 20 min, 0 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  30 min, 25 °C
Referência
Selective Functionalization of Benzo-Fused N-Heterocycles by Using In Situ Trapping Metalations
Nishimura, Rodolfo H. V.; Murie, Valter E.; Vessecchi, Ricardo; Clososki, Giuliano C., ChemistrySelect, 2020, 5(36), 11106-11111

Método de produção 2

Condições de reacção
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ;  0.3 h, -30 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referência
Mixed Mg/Li amides of the type R2NMgCl·LiCl as highly efficient bases for the regioselective generation of functionalized aryl and heteroaryl magnesium compounds
Krasovskiy, Arkady; Krasovskaya, Valeria; Knochel, Paul, Angewandte Chemie, 2006, 45(18), 2958-2961

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ;  5 h, reflux
Referência
A concise synthesis of indoloquinoline skeletons applying two consecutive Pd-catalyzed reactions
Boganyi, Borbala; Kaman, Judit, Tetrahedron, 2013, 69(45), 9512-9519

Método de produção 4

Condições de reacção
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, zirconium(4+) salt (4:1) Solvents: Tetrahydrofuran ;  -20 °C; 45 min, -20 °C
1.2 Reagents: Iodine ;  1 h, -20 - 0 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
Referência
tmp4Zr: an atom-economical base for the metalation of functionalized arenes and heteroarenes
Jeganmohan, Masilamani; Knochel, Paul, Angewandte Chemie, 2010, 49(45), 8520-8524

3-bromo-2-iodoquinoline Raw materials

3-bromo-2-iodoquinoline Preparation Products

3-bromo-2-iodoquinoline Literatura Relacionada

Recomendar Artigos

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:898559-23-4)3-bromo-2-iodoquinoline
A1189695
Pureza:99%/99%/99%
Quantidade:5g/10g/25g
Preço ($):288.0/466.0/885.0